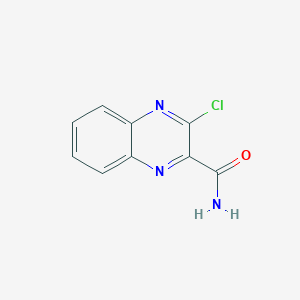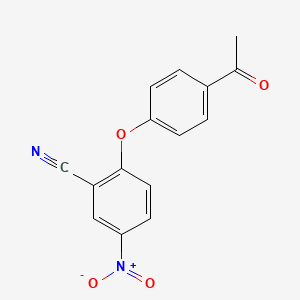
1-Etil-4-metil-1H-imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-methyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various applications, including pharmaceuticals, agrochemicals, and industrial processes.
Aplicaciones Científicas De Investigación
1-Ethyl-4-methyl-1h-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals, including antifungal and antibacterial agents.
Industry: Employed in the production of agrochemicals, dyes, and pigments.
Mecanismo De Acción
Target of Action
1H-Imidazole, 1-ethyl-4-methyl is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . .
Mode of Action
Imidazoles in general have been known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1h-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production of 1-Ethyl-4-methyl-1h-imidazole often involves the use of acid-catalyzed methylation of imidazole by methanol. This method is efficient and widely used in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-methyl-1h-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different substituted imidazoles.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Substituted imidazoles.
Substitution: Various imidazole derivatives depending on the substituents used.
Comparación Con Compuestos Similares
1-Ethyl-4-methyl-1h-imidazole can be compared with other imidazole derivatives such as:
- 1H-Imidazole, 1-methyl
- 1H-Imidazole, 2-ethyl-4-methyl
- 1H-Imidazole, 1-ethyl
Uniqueness: 1-Ethyl-4-methyl-1h-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both ethyl and methyl groups can enhance its lipophilicity and influence its interaction with biological targets .
Propiedades
IUPAC Name |
1-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZUHDMMANYKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336147 |
Source


|
| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144748-24-3 |
Source


|
| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)



![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)







